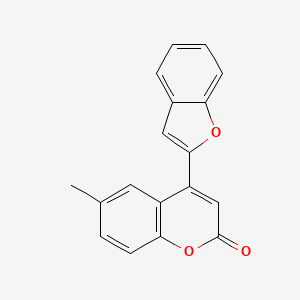

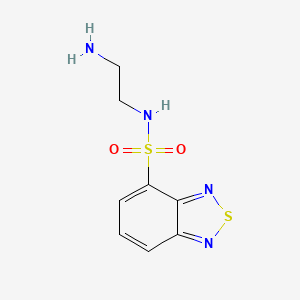

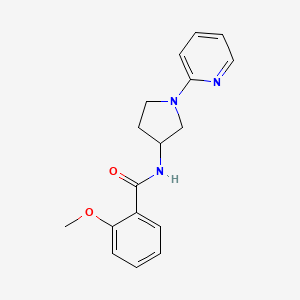

![molecular formula C16H16N2O6S2 B2937734 (E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid CAS No. 795293-20-8](/img/structure/B2937734.png)

(E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid, also known as Sulfasalazine, is a chemical compound that has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is a prodrug, meaning that it is inactive until it is metabolized in the body. Sulfasalazine has been studied for its potential use in treating a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Applications De Recherche Scientifique

Solar Cell Devices

Research has identified donor-acceptor organic dyes, including compounds structurally similar to (E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid, as significant contributors to the efficiency of dye-sensitized solar cells. A study highlighted the synthesis of two organic dyes differing only by the substitution of oxygen with sulfur within the donor unit. These dyes were tested in solar cell devices, achieving power conversion efficiencies over 6% under simulated conditions. Notably, a dye with sulfur substitution exhibited a higher open-circuit voltage compared to its counterpart, attributing this enhancement to a 25-fold increase in the regeneration rate constant under open circuit conditions. This research underscores the potential of sulfur-containing compounds in improving solar cell efficiencies (Robson et al., 2013).

Antibodies for Sulfonamide Antibiotics

Another application involves the development of an enzyme-linked immunosorbent assay (ELISA) for detecting sulfonamide antibiotics in milk samples. Using antibodies raised against specific haptens designed to target aminobenzenesulfonylamino moieties, this assay demonstrates the capacity for sensitive and selective detection of a broad range of sulfonamide antibiotic congeners. The innovative design of these immunoreagents, which includes the synthesis and application of sulfonamide-containing compounds, offers a promising tool for ensuring food safety and compliance with regulatory standards (Adrián et al., 2009).

Nanofiltration Membranes

In materials science, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes show improved water flux for the treatment of dye solutions, demonstrating the critical role of sulfonic acid groups in enhancing water permeation and dye rejection. The introduction of sulfonated compounds into the membrane fabrication process not only improves the hydrophilicity of the active layer but also maintains high rejection rates for dyes, highlighting the compound's utility in advancing water treatment technologies (Liu et al., 2012).

Propriétés

IUPAC Name |

(E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S2/c17-25(21,22)14-6-3-13(4-7-14)11-18-26(23,24)15-8-1-12(2-9-15)5-10-16(19)20/h1-10,18H,11H2,(H,19,20)(H2,17,21,22)/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXKHPXSNCLAHU-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

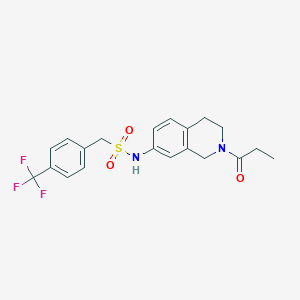

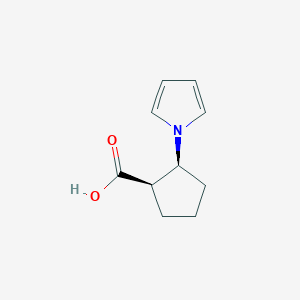

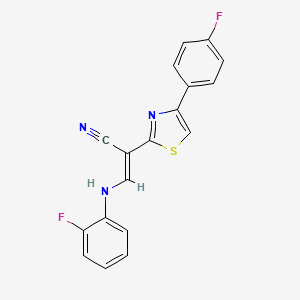

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide](/img/structure/B2937653.png)

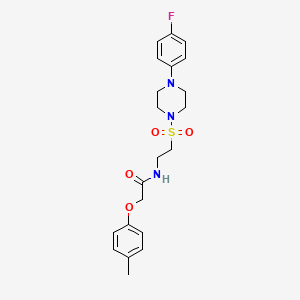

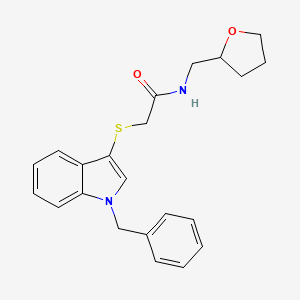

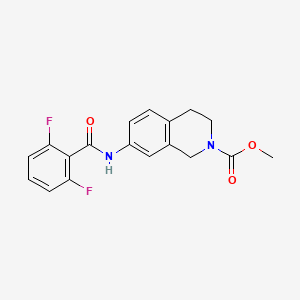

![8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2937655.png)

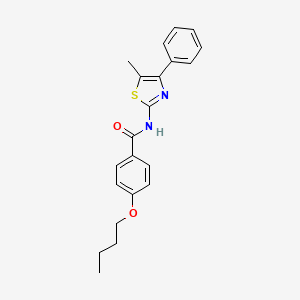

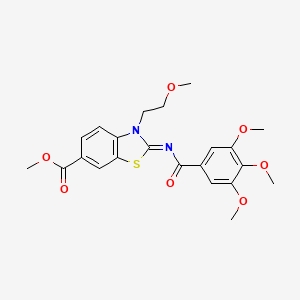

![(E)-4-(Dimethylamino)-N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2937660.png)